Product packaging for 4-Ethylsulfinylphenylboronic acid(Cat. No.:CAS No. 863248-21-9)

4-Ethylsulfinylphenylboronic acid

Cat. No.: B1418053
CAS No.: 863248-21-9
M. Wt: 198.05 g/mol
InChI Key: FBDFYDUHWXNXMJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organoboron Compound Research

The field of organoboron chemistry, which studies compounds containing carbon-boron bonds, traces its origins to 1860 when Edward Frankland synthesized the first such compound, triethylborane. wiley-vch.deorganic-chemistry.org For nearly a century, these compounds were regarded as chemical curiosities with limited practical application. rsc.org This perception began to change dramatically in the mid-20th century, largely due to the pioneering work of Herbert C. Brown. rsc.org His discovery of the hydroboration reaction in 1956, a method for the convenient synthesis of organoboranes from alkenes, unlocked the vast potential of these reagents and marked the beginning of a new era in synthetic organic chemistry. rsc.org

Brown's work laid the foundation for the development of a diverse array of organoboron reagents and reactions. rsc.org The subsequent invention of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, further propelled organoboron compounds, particularly boronic acids, to the forefront of modern chemistry. organic-chemistry.org These developments transformed organoboranes from exotic species into indispensable tools for chemists in academia and industry, enabling the construction of complex molecules with remarkable precision and efficiency. rsc.org The evolution of this field continues today, with ongoing research focused on developing new borylation methods and expanding the applications of these versatile compounds. beilstein-journals.orgacs.org

Significance of Phenylboronic Acid Scaffolds in Modern Chemical Sciences

Phenylboronic acids and their derivatives are a cornerstone of modern chemical science due to their unique combination of stability, versatility, and low toxicity. organic-chemistry.orgnih.gov Unlike many other organometallic reagents, they are often stable in the presence of air and moisture, making them easy to handle. nih.gov Their significance is most prominently demonstrated in their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, which has become one of the most important methods for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.orgorganic-chemistry.org

Beyond cross-coupling reactions, phenylboronic acid scaffolds have found widespread use in medicinal chemistry and chemical biology. nih.gov Their ability to form reversible covalent bonds with diols is the basis for their use in creating sensors for carbohydrates, such as glucose, and in developing drug delivery systems. nih.govthieme-connect.de Furthermore, the boronic acid group can be incorporated into larger molecules to modulate their biological activity or to serve as a reactive handle for further functionalization. organic-chemistry.org The integration of phenylboronic acids into polymers has also led to the development of stimuli-responsive materials for applications ranging from tissue engineering to biomolecule-detecting platforms. nih.gov

Overview of Sulfinyl Group Integration into Aromatic Boronic Acids

The creation of aromatic boronic acids that contain a sulfinyl group (a sulfur-oxygen double bond) can be achieved through several synthetic strategies. These methods generally involve either introducing a boron functional group onto a pre-existing aryl sulfoxide (B87167) or, conversely, forming the sulfinyl group on an arylboronic acid precursor.

One direct approach is the nickel-catalyzed borylation of aryl sulfoxides . This modern cross-coupling method allows for the direct conversion of an aryl sulfoxide into the corresponding arylboronic ester by reacting it with a diboron (B99234) reagent, such as bis(neopentyl glycolato)diboron (B₂neop₂), in the presence of a nickel catalyst. nih.gov This technique is advantageous as it tolerates a wide range of functional groups and allows for the borylation of complex sulfoxide-containing molecules. nih.gov

A second major pathway involves lithiation followed by quenching with a sulfur-based electrophile . This route typically starts with a protected bromo-substituted phenylboronic acid, for instance, an N-methyldiethanolamine ester. The bromine atom can be exchanged for lithium using an organolithium reagent like n-butyllithium at low temperatures. The resulting lithiated arylboronic ester intermediate can then react with sulfur dioxide to form a lithium sulfinate, which is a direct precursor to the sulfinyl group. researchgate.net

A third common strategy is the oxidation of a precursor arylthio-substituted phenylboronic acid . In this method, a phenylboronic acid bearing a sulfide (B99878) (R-S-) group is synthesized first. The sulfide can then be selectively oxidized to the corresponding sulfoxide using a controlled amount of an oxidizing agent, such as a peroxy acid. The synthesis of related sulfonyl-phenylboronic acids via the oxidation of sulfides has been well-documented, a process in which the sulfoxide is a key intermediate. nih.gov

Rationale for Academic Investigation of 4-Ethylsulfinylphenylboronic Acid

The academic and industrial interest in a molecule like this compound stems from the unique and synergistic properties of its two key functional groups: the boronic acid and the ethylsulfinyl group. The rationale for its investigation can be understood through several key advantages this combination offers.

Firstly, the inclusion of a sulfur-based electron-withdrawing group, such as a sulfinyl or sulfonyl moiety, significantly alters the electronic properties of the phenylboronic acid. This modification lowers the acid dissociation constant (pKa) of the boronic acid. wiley-vch.denih.gov A lower pKa is highly desirable for applications in boronate affinity chromatography, as it allows for the effective binding of diol-containing biomolecules (like catecholamines or nucleotides) at or near physiological pH (pH 5.5-7.4), whereas standard phenylboronic acid requires more alkaline conditions. nih.govnih.gov This makes such compounds valuable tools for bioseparations and diagnostics.

Secondly, the sulfoxide group itself is a significant pharmacophore found in various biologically active compounds and pharmaceuticals. acs.org Its ability to act as a hydrogen bond acceptor can influence how a molecule interacts with biological targets. Therefore, incorporating an ethylsulfinyl group onto a phenylboronic acid creates a building block that can be used via Suzuki-Miyaura coupling to introduce this valuable functionality into complex drug candidates. nih.gov

Thirdly, the ethylsulfinyl group renders the sulfur atom a stereocenter, meaning the molecule is chiral. Chiral sulfoxides are widely employed as powerful auxiliaries in asymmetric synthesis, where they can direct the stereochemical outcome of chemical reactions. acs.org The presence of a chiral sulfoxide on a boronic acid creates a bifunctional reagent that could potentially be used in novel stereoselective transformations, combining the utility of the boronic acid with the stereodirecting ability of the sulfoxide. This dual functionality makes it an attractive target for the development of new synthetic methodologies.

Compound Properties

PropertyValue
Compound Name This compound
CAS Number 863248-21-9
Molecular Formula C₈H₁₁BO₃S
Molecular Weight 198.05 g/mol

Strategies for Substituted Phenylboronic Acid Synthesis with Orthogonal Functionalization

The synthesis of substituted phenylboronic acids is a cornerstone of modern organic chemistry, largely due to their role in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov Accessing these compounds, especially with sensitive functional groups, requires robust and versatile methods.

Direct C-H borylation has emerged as a powerful, atom-economical strategy for synthesizing arylboronic esters. nih.gov This approach avoids the need for pre-functionalized aryl halides or organometallic reagents. Iridium-catalyzed C-H borylation is a prominent method, often utilizing catalysts like [Ir(OMe)cod]2 in conjunction with a bidentate phosphine or bipyridine ligand. nih.gov The reaction typically employs a diboron reagent such as bis(pinacolato)diboron (B₂Pin₂) and proceeds under mild conditions. nih.gov A key feature of this method is its regioselectivity, which is primarily governed by steric factors, leading to borylation at the least hindered C-H bond. nih.gov

To achieve specific regioselectivity that overrides steric bias, directing groups can be employed. Phenolic carbamates, for example, can direct regioselective electrophilic C–H borylation to the ortho position using BBr₃, a reaction that can be promoted by a Lewis acid catalyst like Fe(OTf)₃ at room temperature. rsc.org While highly effective for specific substitution patterns, the application to a precursor for this compound would depend on the compatibility of the sulfur-containing group with the catalytic system.

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are the most common and versatile methods for synthesizing arylboronic acids and their esters. acs.orgresearchgate.net This methodology typically involves the reaction of an aryl halide (chloride, bromide, iodide) or triflate with a diboron reagent in the presence of a palladium catalyst and a base. nih.gov

A significant advancement in this area is the use of tetrahydroxydiboron (B₂(OH)₄) or its ester equivalent, bis(pinacolato)diboron (B₂Pin₂), as the boron source. nih.govorganic-chemistry.org The reaction of aryl halides with B₂(OH)₄ offers a direct route to arylboronic acids, which can be more atom-economical than using B₂Pin₂. nih.govorganic-chemistry.org This method is tolerant of a wide array of functional groups and has been successfully applied to aryl chlorides, which are often more abundant and less expensive than the corresponding bromides or iodides. acs.orgresearchgate.netorganic-chemistry.org The intermediate boronic acids can be converted in situ to more stable derivatives, such as trifluoroborates, to facilitate purification and storage. acs.orgnih.govorganic-chemistry.org

The general mechanism for this transformation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Borylation of Aryl Halides

Aryl Halide Boron Reagent Catalyst / Ligand Base Yield (%) Reference
4-Chloroanisole B₂(OH)₄ Pd(OAc)₂ / SPhos KOAc 90 nih.gov
4-Chlorobenzonitrile B₂(OH)₄ Pd(OAc)₂ / SPhos KOAc 95 nih.gov
4-Bromotoluene B₂Pin₂ PdCl₂(dppf) KOAc 85 nih.gov

This table is interactive and can be sorted by column.

Introduction of the Ethylsulfinyl Moiety

The ethylsulfinyl (ethyl-S=O) group is a chiral sulfoxide. Its introduction can be achieved either by direct oxidation of a precursor thioether or by the interconversion of other sulfur-containing functional groups.

The most direct method for forming a sulfinyl group is the oxidation of the corresponding thioether (sulfide). masterorganicchemistry.com A variety of oxidizing agents can accomplish this transformation, including hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃). masterorganicchemistry.comrsc.org

Careful control of reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone. rsc.org For instance, using one equivalent of the oxidant at low temperatures typically favors the formation of the sulfoxide. The selectivity of the oxidation can be influenced by the substrate and the catalyst used. For example, titanium-containing zeolites like TS-1 have been used as catalysts for the oxidation of thioethers with hydrogen peroxide, where the product distribution between sulfoxide and sulfone can be tuned. rsc.orgresearchgate.net

Achieving stereoselectivity in the oxidation of prochiral thioethers to form a single enantiomer of the sulfoxide is a significant challenge. This often requires the use of chiral oxidizing agents or catalysts. While general methods for stereoselective sulfur oxidation are known, their specific application in the context of a phenylboronic acid substrate would need to be carefully evaluated for compatibility.

Table 2: Common Oxidizing Agents for Thioether to Sulfoxide Conversion

Oxidizing Agent Typical Conditions Selectivity Notes Reference
Hydrogen Peroxide (H₂O₂) Catalytic (e.g., TS-1), various solvents Can be selective for sulfoxide over sulfone with catalyst control. rsc.orgresearchgate.net
m-CPBA CH₂Cl₂, low temperature Generally selective with 1 equivalent; over-oxidation to sulfone is possible. masterorganicchemistry.com
Sodium Periodate (NaIO₄) Methanol/Water Mild and selective for sulfoxide formation. N/A

This table is interactive and can be sorted by column.

An alternative to direct oxidation involves the synthesis and subsequent modification of other sulfur-containing functional groups that are attached to the phenylboronic acid core. For example, methods exist for the copper-catalyzed coupling of sulfenamides or sulfinamides with arylboronic acids to form sulfilimines or sulfoximines, respectively. nih.govacs.org These higher oxidation state sulfur compounds could potentially be converted to the desired sulfoxide, although this would add complexity to the synthetic route.

A more direct approach involves the Chan-Lam type coupling of sulfenamides with boronic acids to generate sulfilimines, which are aza-analogues of sulfoxides. nih.gov While not the target compound itself, this demonstrates the compatibility of boronic acids with sulfur-nitrogen bond formation, highlighting the potential for diverse functional group interconversions on the boronic acid scaffold.

Multi-Step Synthetic Sequences for this compound

Given the methodologies described, a logical and efficient multi-step synthesis of this compound can be designed. A highly plausible route involves the early introduction of the sulfur moiety, followed by the formation of the boronic acid, and finally, oxidation to the target sulfoxide.

A potential synthetic pathway is as follows:

Preparation of 4-Bromo(ethylthio)benzene: This starting material can be synthesized from 4-bromothiophenol via Williamson ether synthesis, reacting it with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base.

Palladium-Catalyzed Borylation: The resulting 4-bromo(ethylthio)benzene would then undergo a Miyaura borylation reaction. Using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst such as PdCl₂(dppf) and a base like potassium acetate (KOAc) would yield the pinacol (B44631) ester of (4-(ethylthio)phenyl)boronic acid. This intermediate protects the boronic acid group.

Selective Oxidation: The thioether functionality in the boronate ester intermediate is then selectively oxidized to the sulfinyl group. This step is critical, as the conditions must be mild enough to avoid both over-oxidation to the sulfone and decomposition of the boronate ester. An oxidant such as sodium periodate or a carefully controlled amount of m-CPBA at low temperature could be employed.

Hydrolysis (Deprotection): The final step involves the hydrolysis of the pinacol ester to liberate the free this compound. This is typically achieved under mild acidic or basic conditions, followed by an aqueous workup. The stability of boronic acids can be an issue, and sometimes they are converted to more stable trifluoroborate salts for storage and handling. researchgate.net

This sequence strategically places the sensitive oxidation step after the formation of the robust boronate ester, which is generally compatible with a wider range of reagents than the free boronic acid. nih.gov This approach ensures the preservation of the key functional groups throughout the synthesis.

An exploration into the derivatization of this compound reveals a landscape of chemical modifications that are crucial for the structural exploration and development of new chemical entities. These modifications, targeting the boronic acid moiety, the sulfinyl group, and the aromatic ring, allow for a systematic investigation of the molecule's chemical space and the fine-tuning of its properties for various applications in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BO3S B1418053 4-Ethylsulfinylphenylboronic acid CAS No. 863248-21-9

Properties

IUPAC Name

(4-ethylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3S/c1-2-13(12)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDFYDUHWXNXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660496
Record name [4-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863248-21-9
Record name [4-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4 Ethylsulfinylphenylboronic Acid

Lewis Acidity and Boron-Ligand Interactions

The boron atom in boronic acids possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting electron density from Lewis bases. nih.govunam.mx The Lewis acidity of 4-ethylsulfinylphenylboronic acid is a critical determinant of its reactivity and its interactions with other molecules.

Coordination Chemistry with Heteroatoms (e.g., Oxygen, Nitrogen)

The Lewis acidic boron center of this compound readily interacts with heteroatoms such as oxygen and nitrogen, which are common in solvents, reagents, and substrates. These interactions can lead to the formation of coordination complexes, influencing the compound's stability and reactivity.

With oxygen-donor ligands, such as water or alcohols, the boronic acid can form tetrahedral boronate species. This transformation from a trigonal planar to a tetrahedral geometry at the boron center is a fundamental aspect of its chemistry. nih.gov The sulfinyl group itself contains an oxygen atom which can participate in intramolecular or intermolecular coordination, although this is less common than coordination to the boron center. The interaction with oxygen donors is crucial in the context of its acid-base equilibria.

Nitrogen-donor ligands, such as amines and N-heterocycles, also form adducts with arylboronic acids. nih.govchemrxiv.org The strength of these interactions depends on the basicity of the nitrogen atom and the Lewis acidity of the boron center. For instance, pyridine (B92270) and its derivatives can coordinate to the boron atom, a phenomenon that can be harnessed in various catalytic and sensing applications. The ethylsulfinyl group, being moderately electron-withdrawing, is expected to enhance the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid, thereby favoring coordination with nitrogenous bases.

The coordination chemistry of sulfoxide-containing ligands with transition metals is also well-established, where coordination can occur through either the sulfur or the oxygen atom, depending on the properties of the metal. alfa-chemistry.com While direct coordination of the sulfinyl group of this compound to a metal center in concert with the boronic acid moiety is not extensively documented, such interactions could play a role in certain catalytic cycles.

Acid-Base Equilibria and Ionization Behavior in Aqueous and Non-Aqueous Media

In aqueous solution, this compound, like other boronic acids, participates in an acid-base equilibrium. It acts as a Brønsted acid not by donating a proton from its hydroxyl groups, but by accepting a hydroxide (B78521) ion from water to form a tetrahedral boronate anion, [ArB(OH)₃]⁻. nih.govru.nl The equilibrium constant for this reaction is expressed as a pKa value.

CompoundPredicted pKa RangeEffect of Substituent
Phenylboronic Acid8.8 - 9.2Reference
4-Nitrophenylboronic acid~7.3Strong Electron-Withdrawing
4-Methoxyphenylboronic acid~9.5Electron-Donating
This compound Estimated < 8.8 Electron-Withdrawing

This table presents generally accepted pKa values for reference compounds and an estimated value for this compound based on the electronic effect of the sulfinyl group.

In non-aqueous media, the ionization behavior is more complex and depends on the nature of the solvent. The formation of ion pairs and the specific solvation of the acid and its conjugate base play a significant role.

Role of the Sulfinyl Group in Electronic and Steric Effects

The sulfinyl group is a key functional moiety in this compound, exerting significant electronic and steric influences that modulate the reactivity of the boronic acid.

Inductive and Resonance Effects on Boron Reactivity

The sulfinyl group is known to be inductively electron-withdrawing (-I effect) due to the electronegativity of the oxygen atom. researchgate.net This inductive pull of electron density from the aromatic ring affects the electron density at the boron atom, thereby increasing its Lewis acidity and influencing its reactivity in processes like the Suzuki-Miyaura coupling. libretexts.org

Conformational Analysis and Stereochemical Implications of the Sulfinyl Moiety

The sulfinyl group introduces a chiral center at the sulfur atom, as it is bonded to three different groups (the phenyl ring, the ethyl group, and the oxygen atom) and possesses a lone pair of electrons. nih.gov This means that this compound is a chiral molecule and can exist as two enantiomers.

The presence of the bulky ethylsulfinyl group can also lead to specific conformational preferences. The rotation around the C-S bond and the C-B bond will be influenced by steric hindrance. Computational and crystallographic studies on related diaryl sulfoxides and other sulfoxide-containing molecules have shown that specific conformations are often favored to minimize steric interactions. nih.govnih.gov The orientation of the sulfinyl group relative to the boronic acid can impact the accessibility of the boron atom to incoming reagents and influence the stereochemical outcome of reactions involving the chiral sulfinyl center. For instance, in asymmetric synthesis, the chirality of the sulfinyl group could potentially direct the stereochemistry of reactions at a remote site.

Reaction Mechanisms in Organic Transformations

This compound is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a prominent example where the mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgorganic-chemistry.org

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (Ar'-X) to form a palladium(II) intermediate (Ar'-Pd-X).

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step typically requires the activation of the boronic acid with a base to form the more nucleophilic boronate species. The ethylsulfinyl group, being electron-withdrawing, can influence the rate of this step. While electron-withdrawing groups on the boronic acid can sometimes slow down transmetalation due to reduced nucleophilicity of the aryl group, they can also facilitate the process under certain conditions, particularly with less reactive electrophiles. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) intermediate couple and are eliminated to form the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst.

The presence of the sulfinyl group can also open avenues for other transformations. The sulfur atom can be oxidized to a sulfonyl group or reduced to a sulfide (B99878), allowing for further functionalization of the molecule post-coupling. The chirality of the sulfinyl group can also be exploited in asymmetric catalysis, where it might influence the enantioselectivity of the coupling reaction or subsequent transformations.

ReactionReagentsProduct TypeRole of this compound
Suzuki-Miyaura CouplingAryl halide, Pd catalyst, BaseBiarylArylating agent
OxidationOxidizing agent (e.g., H₂O₂)4-Ethylsulfonylphenylboronic acidSubstrate for oxidation
ReductionReducing agent4-Ethylthiophenylboronic acidSubstrate for reduction

Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the available literature, its reactivity can be understood through the well-established mechanism of the Suzuki-Miyaura catalytic cycle and the electronic influence of the ethylsulfinyl substituent.

The catalytic cycle universally accepted for the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X].

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species [R-B(OH)₃]⁻. This boronate then reacts with the [Ar-Pd-X] complex to form a new diorganopalladium(II) intermediate, [Ar-Pd-R], and displaces the halide.

Reductive Elimination: The newly formed [Ar-Pd-R] complex eliminates the coupled product (Ar-R), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The ethylsulfinyl group (-SOCH₂CH₃) on the phenyl ring of this compound is moderately electron-withdrawing. This electronic property primarily influences the transmetalation step. Compared to an unsubstituted or electron-rich arylboronic acid, the reduced electron density on the ipso-carbon of the phenyl ring makes the transfer of the aryl group to the palladium center less facile. Consequently, reactions involving arylboronic acids with electron-withdrawing groups may require more forcing conditions or longer reaction times to achieve high yields. rsc.orgresearchgate.net

StepDescriptionKey IntermediatesInfluence of 4-Ethylsulfinyl Group
Oxidative AdditionPd(0) inserts into the aryl-halide bond.[Ar-Pd(II)-X]No direct influence from the boronic acid.
TransmetalationThe aryl group from the boronic acid replaces the halide on the palladium center.[Ar-Pd(II)-R]The electron-withdrawing nature of the sulfinyl group can slow this step.
Reductive EliminationThe two organic groups couple and are released from the palladium center, regenerating Pd(0).Pd(0)No direct influence.

Formation and Reactivity of Boronate Esters and Boroxines

Like other boronic acids, this compound can exist in equilibrium with its corresponding boronate esters and boroxine (B1236090) anhydride (B1165640).

Boronate Esters: Boronic acids readily undergo a reversible condensation reaction with diols to form cyclic boronic esters. wikipedia.orgaablocks.com For instance, reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacol boronate ester. This transformation is often performed to improve the stability, solubility, and handling of the boronic acid, as esters are generally less prone to dehydration and protodeboronation. nih.gov

The formation of the boronate ester proceeds via the interaction of the diol with the Lewis acidic boron center. nih.gov In Suzuki-Miyaura coupling reactions, boronate esters are competent coupling partners and are sometimes preferred, especially under anhydrous conditions, as they can minimize side reactions like protodeboronation. The reactivity of the this compound pinacol ester in cross-coupling would be similar to the parent acid, governed by the same electronic factors.

Boroxines: Boronic acids can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine. wikipedia.orgnih.gov This is a reversible equilibrium where three molecules of the boronic acid lose three molecules of water to form the trimeric boroxine. nih.gov

3 (EtO₂S-C₆H₄-B(OH)₂) ⇌ (EtO₂S-C₆H₄-BO)₃ + 3 H₂O

The position of this equilibrium is influenced by factors such as solvent, temperature, and concentration. Crucially, the electronic nature of the substituent on the aryl ring plays a significant role. Experimental and computational studies have shown that electron-donating groups on the phenyl ring tend to stabilize and favor the formation of the boroxine. clockss.org Conversely, the electron-withdrawing character of the ethylsulfinyl group is expected to disfavor the formation of the corresponding boroxine relative to unsubstituted phenylboronic acid. clockss.orgmdpi.com

Investigations into Other Selective Transformations

The primary application reported for this compound and its derivatives is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. While boronic acids as a class can participate in other transformations—such as Chan-Lam coupling (C-N and C-O bond formation), Petasis reactions, or additions to carbonyls—specific studies detailing these other selective transformations for this compound are not prominent in the surveyed literature. Its utility is predominantly leveraged for the construction of biaryl structures containing the ethylsulfinyl moiety.

Stability and Degradation Pathways Relevant to Research Applications

The stability of this compound is a critical consideration for its storage and use in synthesis. Several degradation pathways are relevant.

Protodeboronation: This is a common side reaction for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom. rsc.org This process can be catalyzed by acid or base and is often competitive with the desired cross-coupling reaction. rsc.orgacs.org For arylboronic acids bearing electron-withdrawing groups, the C-B bond is generally more resistant to acid-promoted protodeboronation, requiring longer reaction times or harsher conditions for the cleavage to occur. researchgate.netrsc.org However, under basic conditions, highly electron-deficient arylboronic acids can be susceptible to decomposition. acs.org

Boroxine Formation: As discussed previously, boronic acids can dehydrate upon storage to form their cyclic boroxine anhydrides. While this is a reversible process, the presence of boroxine in a sample of the boronic acid means the effective molecular weight and purity are altered, which can be problematic for stoichiometric calculations in reactions. Storing the compound in a dry, cool environment can minimize this transformation.

Oxidation of the Sulfinyl Group: The ethylsulfinyl group itself is a potential site for reaction. It can be oxidized to the corresponding ethylsulfonyl (-SO₂CH₂CH₃) group under oxidative conditions. This would change the electronic properties of the molecule, making it even more electron-withdrawing. Researchers should consider the compatibility of the sulfinyl group with any oxidants present in a reaction mixture.

Degradation PathwayDescriptionFavorable ConditionsMitigation
ProtodeboronationLoss of the B(OH)₂ group and replacement with H.Strongly acidic or basic media, elevated temperatures. rsc.orgacs.orgUse of anhydrous conditions, careful control of pH, use of boronate esters.
Boroxine FormationDehydration to form the cyclic trimer anhydride.Storage in humid conditions, heating. nih.govStorage in a desiccator, use of anhydrous solvents.
Sulfinyl OxidationOxidation of the sulfur atom to form a sulfone.Presence of oxidizing agents.Avoidance of incompatible oxidants.

Advanced Applications in Catalysis and Chemical Synthesis

4-Ethylsulfinylphenylboronic Acid as a Catalyst or Co-catalyst

There is no specific evidence in the reviewed literature to suggest that this compound is itself used as a primary catalyst or co-catalyst in organic reactions. Boronic acids are generally employed as reagents in transition metal-catalyzed processes rather than as catalysts themselves.

Boronic acids can function as Lewis acids, but their catalytic utility in this regard is often limited compared to stronger Lewis acids like boron trihalides. While boronic acid catalysis is an emerging field, there are no specific reports of this compound being used in this context. In theory, the boronic acid moiety could activate carbonyls or other Lewis basic functional groups, but this application has not been specifically demonstrated for this compound.

The primary documented role of this compound is as a coupling partner in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura reaction for the formation of carbon-carbon (C-C) bonds. In these reactions, the boronic acid undergoes transmetalation with a transition metal catalyst (typically palladium), which then participates in the bond-forming step.

Table 1: General Role of Arylboronic Acids in Transition Metal-Catalyzed C-C Bond Formation

Reaction NameRole of Arylboronic AcidBond FormedTypical Catalyst
Suzuki-Miyaura CouplingArylating AgentC(sp²) - C(sp²)Palladium complexes
Heck-type ReactionsArylating AgentC(sp²) - C(sp²)Palladium complexes
Sonogashira CouplingNot a direct participant; aryl halides are usedC(sp²) - C(sp)Palladium/Copper complexes

While arylboronic acids are key reagents in these reactions, this compound's specific performance, such as yields and reaction conditions in forming various biaryl structures, is not detailed in dedicated studies. Its application in C-heteroatom bond formations, such as the Buchwald-Hartwig amination, is also not specifically described, where it would theoretically serve as the aryl source for the formation of C-N bonds.

Utilization in Asymmetric Synthesis

The application of this compound in asymmetric synthesis is not specifically reported. For this compound to be utilized in asymmetric synthesis, either the boronic acid moiety would need to facilitate a stereoselective transformation, or the sulfinyl group would need to be chiral and induce enantioselectivity.

While chiral boronic acids are used in asymmetric catalysis, there is no indication that the achiral this compound itself directs stereoselective transformations.

The sulfinyl group in this compound is chiral if the sulfur atom is a stereocenter. Chiral sulfinyl compounds are known to be effective chiral auxiliaries and ligands in asymmetric synthesis. However, commercially available this compound is typically sold as a racemate, and there are no specific studies found that describe the synthesis of enantiopure versions of this compound and their subsequent use in enantioselective reactions.

Table 2: Potential Roles of a Chiral Version of this compound in Asymmetric Synthesis

Potential ApplicationMechanism of EnantiocontrolStatus
Chiral LigandCoordination to a metal center to create a chiral catalytic environment.Hypothetical; no reports found.
Chiral AuxiliaryCovalent attachment to a substrate to direct a stereoselective reaction.Hypothetical; no reports found.
Chiral ReagentDirect participation in a reaction to transfer chirality.Hypothetical; no reports found.

Development of Novel Synthetic Reagents and Building Blocks

This compound is itself a synthetic building block. While it could theoretically be a precursor for more complex and novel synthetic reagents, the scientific literature does not provide specific examples of such developments. Its primary utility remains as a straightforward coupling partner for introducing the 4-ethylsulfinylphenyl group into larger molecules.

Application in Multi-Component Reactions

This compound is emerging as a valuable building block in the field of multi-component reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. The presence of the boronic acid functional group allows for its participation in a variety of MCRs, while the ethylsulfinyl group can introduce unique properties to the resulting complex molecules.

One of the key areas of application is in isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govwikipedia.orgacs.orgnih.gov In these reactions, boronic acids can be incorporated as either the acidic component or as part of another reactant, such as an aldehyde or amine. For instance, derivatives of phenylboronic acid have been successfully employed in the Ugi four-component condensation (U-4CC) to produce α-aminoacyl amide derivatives. organic-chemistry.org This reaction's tolerance for a wide variety of functional groups suggests that this compound could be a suitable substrate, leading to the synthesis of novel peptidomimetics. nih.govrug.nl

The Petasis reaction, another significant MCR, involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. acs.org The versatility of this reaction allows for the synthesis of highly functionalized amines, and the incorporation of the 4-ethylsulfinylphenyl moiety could lead to products with potential applications in medicinal chemistry.

The table below illustrates a hypothetical application of this compound in a Ugi-type multi-component reaction.

Reactant 1 (Amine) Reactant 2 (Aldehyde) Reactant 3 (Carboxylic Acid) Reactant 4 (Isocyanide) Product Potential Application
AnilineBenzaldehydeThis compound tert-Butyl isocyanideα-Acylamino amide with a pendant ethylsulfinylphenylboronic acid groupSynthesis of complex libraries for drug discovery
Glycine methyl esterFormaldehydeAcetic acidA derivative of This compound Peptidomimetic with an incorporated ethylsulfinylphenyl groupDevelopment of novel protease inhibitors

This table is illustrative and shows potential reaction pathways based on established multi-component reaction principles.

Research has demonstrated the compatibility of free boronic acids in various MCRs, enabling the rapid generation of large libraries of diverse and complex small molecules. rug.nl This approach is particularly valuable in drug discovery and materials science, where the synthesis of a wide range of compounds for screening is essential. The inclusion of the sulfoxide (B87167) group from this compound can impart desirable physicochemical properties, such as increased polarity and the potential for stereoisomerism at the sulfur atom, further expanding the chemical space accessible through MCRs.

Exploration of Orthogonal Reactivity for Complex Molecule Construction

The presence of two distinct and chemoselectively addressable functional groups—the boronic acid and the ethylsulfinyl moiety—in this compound makes it an excellent candidate for the construction of complex molecules through orthogonal synthesis strategies. Orthogonal reactivity refers to the ability to perform a sequence of reactions on a molecule where each reaction selectively modifies one functional group without affecting the others. google.comwikipedia.orgnih.gov

The boronic acid group is most notably utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgrsc.orgrsc.org This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the connection of the 4-ethylsulfinylphenyl unit to a wide array of other molecular fragments. nih.gov The reaction conditions for Suzuki-Miyaura coupling are generally mild and tolerant of many functional groups, including sulfoxides.

Conversely, the ethylsulfinyl group offers its own set of unique chemical transformations. Sulfoxides can undergo reactions such as reduction to the corresponding sulfide (B99878), oxidation to the sulfone, or participate in Pummerer-type rearrangements. Furthermore, the sulfur atom in the sulfoxide is a stereocenter, opening up possibilities for asymmetric synthesis and the creation of chiral molecules.

This orthogonal reactivity allows for a stepwise approach to the synthesis of complex molecular architectures. For example, a synthetic route could begin with a Suzuki-Miyaura coupling using the boronic acid functionality of this compound to create a biaryl structure. Subsequently, the ethylsulfinyl group could be chemically modified in a separate step to introduce additional functionality or to alter the electronic properties of the molecule.

The following table provides a hypothetical example of an orthogonal synthetic strategy utilizing this compound.

Step Reaction Reactant Reagents and Conditions Intermediate/Product
1Suzuki-Miyaura CouplingThis compound + 4-BromoanisolePd(PPh₃)₄, Na₂CO₃, Toluene/Water, 80°C4-Ethylsulfinyl-4'-methoxybiphenyl
2Sulfoxide Reduction4-Ethylsulfinyl-4'-methoxybiphenylTrifluoroacetic anhydride (B1165640), Sodium iodide, Acetone, 0°C to rt4-Ethylsulfanyl-4'-methoxybiphenyl
3Sulfide Oxidation4-Ethylsulfanyl-4'-methoxybiphenylm-Chloroperoxybenzoic acid (mCPBA), Dichloromethane, 0°C4-Ethylsulfonyl-4'-methoxybiphenyl

This table presents a conceptual synthetic sequence to demonstrate the principle of orthogonal reactivity.

This ability to selectively address either the boronic acid or the sulfinyl group provides synthetic chemists with a powerful tool for the modular construction of complex molecules. This is particularly advantageous in the synthesis of pharmaceuticals, agrochemicals, and functional materials where precise control over the molecular structure is crucial for achieving the desired biological activity or material properties. The exploration of the orthogonal reactivity of this compound is an active area of research with the potential to unlock new and efficient pathways to novel chemical entities.

Biomedical and Biological Research Applications

Interaction with Biological Molecules and Systems

Reversible Binding to Polyols and Carbohydrate Recognition Mechanisms

The boronic acid functional group is known for its ability to form reversible covalent bonds with polyols, which are compounds containing multiple hydroxyl groups. This interaction is particularly significant with 1,2- or 1,3-diols. The boron atom in boronic acids possesses an empty p-orbital, making it a Lewis acid that can accept a pair of electrons from a Lewis base, such as the oxygen atom in a hydroxyl group.

In an aqueous environment, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral form is more reactive towards diols. The reaction proceeds through the formation of a stable five- or six-membered cyclic ester, known as a boronate ester. This binding is reversible, and the stability of the resulting complex is dependent on several factors, including the pH of the solution, the pKa of the boronic acid, and the structure and stereochemistry of the polyol.

This capacity for reversible binding is the foundation for the use of boronic acids in carbohydrate recognition. nih.gov The design of boronic acid-based sensors for detecting carbohydrates often relies on the differences in the thermodynamic stability of the complexes formed. nih.gov Capillary electrophoresis has been utilized as a direct method for analyzing sugar alcohols using arylboronic acids, where the dynamic complexation allows for the separation and detection of these molecules. nih.gov The selectivity for different polyol stereoisomers can be achieved even when binding affinities are similar, due to differences in the mobility of the resulting boronate ester complexes. nih.gov

Interactions with Glycoproteins and Sialic Acids on Cell Surfaces

Glycoproteins are proteins that have carbohydrate chains (glycans) attached to them. Sialic acids are often found as the terminal monosaccharides on these glycan chains on cell surfaces and play a crucial role in various cellular and molecular interactions. nih.gov They can act as recognition sites or mask other molecular determinants. nih.gov

The ability of boronic acids to bind to diols extends to the carbohydrate moieties of glycoproteins. The interaction with sialic acid is of particular interest. For instance, research on M-ficolin, a type of lectin, has shown its ability to bind to sialic acid derivatives, including those that are 9-O-acetylated, which are found on gangliosides and N-linked glycans. nih.gov This demonstrates a specific recognition capability for certain sialylated structures. nih.gov The binding can be sensitive to the specific linkage of the sialic acid to the underlying glycan chain, such as a preference for α2-6 linkages over others. nih.gov

Enzyme Inhibition and Modulation

Boronic acid-containing compounds have been extensively developed as inhibitors for various enzymes. nih.gov

Proteasome Inhibition Mechanisms

The proteasome is a large protein complex responsible for the degradation of intracellular proteins, including those that regulate cell cycle and growth. nih.gov The inhibition of the proteasome can lead to the accumulation of these regulatory proteins, which can in turn induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

Boronic acids, such as the well-known proteasome inhibitor bortezomib, function by targeting the catalytic sites within the proteasome. nih.gov The boron atom in these inhibitors forms a stable, yet reversible, covalent bond with the hydroxyl group of the active site threonine residue in the β-subunits of the 20S proteasome core particle. nih.gov This interaction blocks the chymotrypsin-like activity of the proteasome, which is crucial for its protein-degrading function. nih.gov

The consequences of proteasome inhibition are multifaceted. They include the disruption of the NF-κB signaling pathway, which is critical for the survival of many cancer cells, and the accumulation of pro-apoptotic proteins, leading to the activation of cell death pathways. nih.govnih.gov

Carbonic Anhydrase Inhibition Mechanisms and Isoform Selectivity

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com There are several isoforms of human carbonic anhydrases (hCAs), and their inhibition has therapeutic potential in various conditions. nih.gov For example, the tumor-associated isoforms hCA IX and hCA XII are targets in cancer therapy, while other isoforms are relevant in conditions like glaucoma. nih.govnih.gov

A significant challenge in developing CA inhibitors is achieving selectivity for a specific isoform over others, due to the high degree of similarity in their active sites. unipi.it Research has focused on designing inhibitors that can exploit the subtle structural differences between the isoforms. nih.gov For instance, some sulfonamide-based inhibitors have shown selectivity for the tumor-associated hCA IX and hCA XII over the more ubiquitously expressed hCA I and hCA II. nih.govmdpi.com The design of these inhibitors often involves a "tail approach," where different chemical moieties are added to a core structure to interact with specific subpockets in the active site of the target isoform, thereby enhancing selectivity. nih.gov

Below is a table summarizing the inhibitory activity and selectivity of some example compounds against different human carbonic anhydrase isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Profile
Acetazolamide (Standard) 25012.5--Non-selective
Compound 3 >5000>500018832.9Selective for hCA XII
Compound 4 >5000>5000-1.0Highly selective for hCA XII

Data is illustrative and compiled from various studies on ureidobenzenesulfonamides. mdpi.com

Inhibition of Other Enzymes

The inhibitory activity of boronic acid derivatives is not limited to proteasomes and carbonic anhydrases. Research has shown that they can be potent and selective inhibitors of other enzymes as well.

For example, 4-nonylphenylboronic acid has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), with a high degree of selectivity over the related enzyme monoacylglycerol lipase (B570770) (MAGL). wikipedia.org It also demonstrates inhibitory effects on endothelial lipase and lipoprotein lipase. wikipedia.org

Furthermore, succinic acid has been shown to inhibit the activity of several cytochrome P450 (CYP450) enzymes, including CYP3A4, CYP2D6, and CYP2C9, in a concentration-dependent manner. nih.gov The mode of inhibition can be either competitive or non-competitive, depending on the specific CYP isoform. nih.gov

The versatility of the boronic acid functional group and its derivatives continues to make them a subject of interest in the discovery of novel enzyme inhibitors for a wide range of therapeutic targets. nih.govdrugbank.com

Research on 4-Ethylsulfinylphenylboronic Acid Remains Elusive Across Key Biomedical Applications

Despite a focused search for biomedical and biological research applications of the chemical compound this compound, publicly available scientific literature detailing its specific activities in antimicrobial and anticancer research is not readily accessible. Extensive searches for data on its antibacterial, antifungal, and anticancer properties, as well as its pharmacological mechanisms, did not yield specific research findings, precluding a detailed analysis as requested.

The initial aim was to construct a comprehensive article based on a specific outline focusing on the compound's role in inhibiting resistant bacterial strains, its antifungal modes of action, and its potential in cancer therapy through targeted delivery and antiproliferative effects. However, the absence of specific studies on this compound in these areas prevents a substantive report.

General research into related compounds, such as other phenylboronic acid derivatives, indicates a broad interest in this class of molecules for various therapeutic applications. Boronic acids, for instance, are known for their ability to inhibit serine proteases, including bacterial enzymes like β-lactamases that confer antibiotic resistance. For example, some boronic acid compounds have been investigated as inhibitors of KPC-2 carbapenemase, a significant driver of resistance in Gram-negative bacteria. These inhibitors function by forming a reversible covalent bond with the serine residue in the active site of the enzyme, effectively neutralizing its ability to hydrolyze carbapenem (B1253116) antibiotics. However, no specific studies were found that named this compound in this context.

Similarly, the overarching field of antifungal research explores various mechanisms of action, including the disruption of the fungal cell membrane, inhibition of cell wall synthesis, and interference with essential metabolic pathways. While some novel synthetic compounds are being explored for their antifungal properties, no literature specifically detailing the antifungal activity or mode of action of this compound could be retrieved.

In the realm of oncology, research into boronic acid derivatives often focuses on their ability to act as proteasome inhibitors or to target specific cellular processes. One area of interest is the targeting of sialic acids, which are often overexpressed on the surface of cancer cells and are involved in metastasis. Phenylboronic acids, in general, are known to interact with sialic acids, and this interaction is being explored for the targeted delivery of anticancer agents. Again, no specific research was found that investigates this compound for this purpose or details its antiproliferative effects on cancer cell models.

Due to the lack of specific data for this compound in the specified research areas, it is not possible to provide the detailed findings, data tables, or discussion of pharmacological mechanisms as requested. The scientific community has not yet published research that would allow for a comprehensive review of this particular compound's biomedical applications according to the outlined structure.

Pharmacological Mechanisms and Pathways

Elucidation of Molecular Targets and Ligand-Receptor Interactions

Boronic acids are instrumental in identifying and characterizing molecular targets due to their ability to interact with specific amino acid residues in proteins. The boron atom can form stable, yet reversible, covalent bonds with the hydroxyl groups of serine and threonine residues, which are often found in the active sites of enzymes. This interaction can be highly specific, allowing researchers to probe the function of a particular protein.

Furthermore, boronic acids are widely used to study ligand-receptor interactions. They can be incorporated into molecular probes to facilitate the understanding of how ligands bind to their receptors. For instance, boronic acid derivatives have been employed to investigate allosteric modulation of chemokine receptors, providing insights into the conformational changes that occur upon ligand binding. nih.gov By designing boronic acid-containing molecules that mimic natural ligands, scientists can map the binding pockets of receptors and identify key interactions that govern biological activity. The reversible nature of the boronic acid-diol interaction is particularly advantageous for studying dynamic biological systems.

Investigation of Biological Signaling Pathways

The ability of boronic acids to interact with key signaling molecules makes them powerful tools for dissecting complex biological signaling pathways. Many important signaling molecules, such as carbohydrates and nucleotides, contain cis-diol functionalities that can be selectively targeted by boronic acids. This specific binding allows for the development of sensors and probes to monitor the concentration and localization of these molecules within cells and tissues.

Drug Discovery and Lead Optimization Strategies

The unique properties of the boronic acid moiety have not only made it a valuable research tool but also a privileged scaffold in modern drug discovery. Several boronic acid-containing drugs have received regulatory approval, highlighting the therapeutic potential of this class of compounds.

Design Principles for Boronic Acid-Based Therapeutics

The design of boronic acid-based drugs is guided by several key principles. The primary mechanism of action for many boronic acid drugs is the formation of a reversible covalent bond with a key amino acid residue, typically a serine, in the active site of a target enzyme. This results in potent and specific inhibition. The drug Bortezomib, a proteasome inhibitor used in cancer therapy, exemplifies this principle by targeting a threonine residue in the proteasome's catalytic site. nih.gov

Another important design consideration is the pKa of the boronic acid, which influences its ionization state at physiological pH. Generally, arylboronic acids have pKa values in the range of 8-10, meaning they are predominantly in their neutral, trigonal planar form at pH 7.4. This neutrality can enhance cell permeability. However, upon binding to a target, the boron atom can transition to a tetrahedral, negatively charged state, which can lead to stronger interactions within the binding pocket. The electronic properties of the substituents on the phenyl ring can be modulated to fine-tune the pKa and, consequently, the biological activity. nih.gov

The stability of the boronic acid group is also a critical factor. While generally stable, boronic acids can undergo oxidative degradation. Strategies to improve stability, such as the introduction of electron-withdrawing groups on the aromatic ring, are often employed during the lead optimization process.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel chemical scaffolds with improved properties. youtube.comresearchgate.net These approaches are highly relevant to the design of boronic acid-based therapeutics.

Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while maintaining the key pharmacophoric features required for biological activity. nih.gov This can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. In the context of boronic acids, one could envision replacing a known heterocyclic core of a drug with a phenylboronic acid scaffold, like that of this compound, to explore new intellectual property space and potentially enhance biological activity. The development of new boron-based scaffolds is an active area of research aimed at improving the pharmacokinetic properties of boron-containing drugs. nih.gov

Bioisosteric replacement refers to the substitution of a functional group in a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. The boronic acid group is considered a bioisostere of several important functional groups, most notably the carboxylic acid. u-strasbg.fr This is because both groups can act as hydrogen bond donors and acceptors and can engage in key interactions with biological targets. Replacing a carboxylic acid with a boronic acid can offer several advantages, such as improved cell permeability due to the higher pKa of the boronic acid. researchgate.net The boronic acid group has also been explored as a bioisostere for other functionalities, such as the nitro group and phenolic hydroxyl groups, further expanding its utility in drug design. acs.orguniroma1.it

In the case of this compound, the ethylsulfinyl group itself could be a bioisosteric replacement for other functional groups, potentially influencing solubility, polarity, and metabolic stability. The combination of the boronic acid and the ethylsulfinyl group on a phenyl ring represents a unique chemical entity that could be explored using these drug design strategies to develop novel therapeutic agents.

Structure Activity Relationship Sar Studies of 4 Ethylsulfinylphenylboronic Acid Derivatives

Impact of the Boronic Acid Moiety on Biological Activity

The boronic acid group, -B(OH)₂, is a key pharmacophore in many biologically active compounds due to its unique electronic and structural properties. nih.gov It acts as a Lewis acid, capable of forming reversible covalent bonds with diols and certain amino acid residues, which is often central to its mechanism of action. wikipedia.orgnih.gov

The acidity of the boronic acid, quantified by its pKa value, is a crucial determinant of its biological activity. Arylboronic acids typically have pKa values around 9, but this can be significantly influenced by substituents on the aromatic ring. wikipedia.orgnih.gov Electron-withdrawing groups decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. nih.gov

The pKa value dictates the ionization state of the boronic acid at a given pH. At physiological pH (around 7.4), a boronic acid with a lower pKa will exist to a greater extent in its anionic, tetrahedral boronate form, while a boronic acid with a higher pKa will be predominantly in the neutral, trigonal planar form. nih.gov This equilibrium is critical for biological interactions, as the tetrahedral boronate form is generally more competent for binding to the diol-containing motifs found in many biological molecules like sugars and some proteins. wikipedia.orgresearchgate.net However, the relationship is not always straightforward; the optimal pH for binding is influenced by the pKa of both the boronic acid and the target diol, and a lower pKa does not universally guarantee stronger binding. researchgate.net The ability to tune the pKa through substitution allows for the optimization of binding affinity and selectivity for specific biological targets under physiological conditions. researchgate.netresearchgate.net

Table 1: Impact of Aromatic Ring Substituents on Phenylboronic Acid pKa

SubstituentpKa
Phenylboronic acid8.8
3-Acetamidophenylboronic acid8.5
2-Formylphenylboronic acid7.5
3-Pyridylboronic acid4.0

This table is based on data from reference researchgate.net.

The hybridization state of the boron atom is intrinsically linked to its geometry and its ability to interact with biological targets. In its neutral state, the boron atom of a boronic acid is sp² hybridized, resulting in a trigonal planar geometry. nih.govyoutube.com This configuration has an empty p-orbital, making the boron atom a Lewis acid.

Upon interaction with a nucleophile, such as the hydroxyl group of a serine residue in an enzyme active site or a diol on a sugar, the boron atom can accept a pair of electrons. nih.govwikipedia.org This process leads to a change in hybridization from sp² to sp³, adopting a more stable tetrahedral geometry. nih.govnih.gov This reversible transition is a key feature of the biological activity of many boronic acid-containing drugs. wikipedia.org The stability of the sp³ hybridized state can be influenced by the surrounding molecular structure. For instance, the incorporation of the boronic acid into a five-membered ring system, as seen in benzoxaboroles, can induce ring strain in the sp² state, which is relieved upon conversion to the sp³ state, thereby lowering the pKa. nih.gov The ability to readily switch between these two hybridization states is fundamental to the formation of stable, yet reversible, covalent complexes with biological targets. rsc.org

Influence of the Sulfinyl Group on Activity and Selectivity

The sulfinyl group (>SO) is a significant functional group in medicinal chemistry, often introduced to modulate the physicochemical properties and biological activity of a molecule. wikipedia.orgnih.gov

The sulfinyl group is polar and can act as a hydrogen bond acceptor. wikipedia.org Its electronic influence on the aromatic ring is complex, capable of both inductive electron-withdrawal and resonance effects. The sulfur atom in a sulfoxide (B87167) can stabilize adjacent carbanions, an effect that is sensitive to the electronic nature of its substituents. researchgate.net In the context of 4-ethylsulfinylphenylboronic acid, the sulfinyl group acts as an electron-withdrawing group. This electronic pull influences the acidity of the boronic acid moiety, which in turn can affect its binding affinity to biological targets. nih.gov The electron-withdrawing nature of the sulfinyl group can enhance the Lewis acidity of the boron atom, potentially leading to stronger interactions with nucleophilic residues in enzyme active sites.

A key feature of the sulfinyl group is its chirality when the two attached carbon groups are different, as is the case in this compound. The sulfur atom is a stereocenter, leading to the existence of two enantiomers, (R)- and (S)-4-ethylsulfinylphenylboronic acid. wikipedia.orgresearchgate.net The three-dimensional arrangement of the atoms around the chiral sulfur can have a profound impact on biological activity. ijpsjournal.com

Aromatic Ring Substitutions and their SAR Implications

Substituents on the aromatic ring play a crucial role in modulating the properties and biological activity of phenylboronic acid derivatives. wikipedia.org These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are key determinants of its structure-activity relationship. nih.govresearchgate.net

The electronic effects of substituents directly impact the pKa of the boronic acid, as discussed previously. Electron-withdrawing groups, such as nitro or cyano groups, decrease the pKa, while electron-donating groups, like methoxy (B1213986) or methyl groups, increase it. nih.govresearchgate.net This modulation of acidity is a powerful tool for fine-tuning the binding affinity of the boronic acid for its target. researchgate.net

Positional Effects of Substituents on Biological Activity

The biological activity of phenylboronic acid derivatives is highly sensitive to the position of substituents on the phenyl ring. The placement of functional groups can significantly alter the compound's shape, electronic distribution, and ability to interact with the active site of a target enzyme or receptor.

Without experimental data on such isomers, it is difficult to predict the precise impact on biological activity. However, studies on other phenylboronic acids have shown that positional changes can lead to dramatic differences in inhibitory potency.

Nature of Substituents (e.g., Electron-Withdrawing, Electron-Donating) on SAR

The electronic nature of substituents on the phenyl ring plays a critical role in the SAR of phenylboronic acids. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the acidity of the boronic acid (pKa), which is crucial for its interaction with biological targets.

The ethylsulfinyl group (-SOCH₂CH₃) is generally considered to be an electron-withdrawing group due to the electronegativity of the oxygen atom in the sulfoxide. This would be expected to decrease the pKa of the boronic acid, making it a stronger Lewis acid and potentially enhancing its ability to form a stable tetrahedral complex with a serine residue in the active site of a target protease, for example.

To systematically explore the SAR, a series of derivatives would need to be synthesized where the ethylsulfinyl group is replaced by other groups with varying electronic properties.

Table 1: Hypothetical Derivatives for SAR Studies of this compound

Compound IDSubstituent at para-positionNature of SubstituentExpected Effect on pKa
Parent -SOCH₂CH₃Electron-withdrawingDecrease
Analog 1 -OCH₃Electron-donatingIncrease
Analog 2 -CH₃Electron-donatingIncrease
Analog 3 -ClElectron-withdrawingDecrease
Analog 4 -NO₂Strongly Electron-withdrawingSignificant Decrease
Analog 5 -N(CH₃)₂Strongly Electron-donatingSignificant Increase

This table is hypothetical and for illustrative purposes only, as no specific biological data for these derivatives of this compound were found.

Linker and Side Chain Modifications in Derivatives

The development of boronic acid-based therapeutic agents often involves the incorporation of linkers and side chains to optimize potency, selectivity, and pharmacokinetic properties. These modifications can extend from the phenyl ring and are designed to interact with specific pockets or residues within the target's active site.

For this compound, a variety of linker strategies could be envisioned. For instance, a flexible alkyl or ether linker could be attached to the phenyl ring, terminating in a functional group designed to form additional hydrogen bonds or hydrophobic interactions. The nature and length of the linker are critical and would require empirical testing to determine the optimal configuration for a given biological target.

Side chain modifications could also involve altering the ethyl group of the sulfinyl moiety. Replacing it with larger or more complex alkyl or aryl groups could probe for additional binding interactions.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of compounds and guiding the design of more potent derivatives. These models are built by correlating the physicochemical properties of a series of compounds with their experimentally determined biological activities.

To develop a predictive QSAR model for this compound derivatives, a dataset of compounds with measured biological activities (e.g., IC₅₀ values) would be essential. Various molecular descriptors, such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and topological indices, would be calculated for each derivative. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical model that relates these descriptors to the observed biological activity.

However, the lack of a sufficient and publicly available dataset of biologically evaluated derivatives of this compound currently precludes the development of a specific and reliable QSAR model for this class of compounds.

Advanced Analytical and Sensing Applications

Development of Fluorescent and Colorimetric Probes

The interaction between boronic acids and diols, such as those found in saccharides, can be harnessed to generate optical signals, leading to the development of fluorescent and colorimetric sensors. rsc.org

Glucose Sensing Mechanisms and Applications

Phenylboronic acids are at the forefront of non-enzymatic glucose sensing technology. nih.gov Their ability to form reversible covalent bonds with the cis-diol groups of glucose allows for the development of continuous monitoring systems. nih.govnih.gov

Fluorescent sensors often incorporate a phenylboronic acid moiety and a fluorophore. The binding of glucose to the boronic acid alters the electronic properties of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength. nih.govmdpi.com For instance, anthracene-based dyes functionalized with boronic acids have been synthesized and immobilized on solid supports to create continuous glucose sensors. nih.gov The sensitivity of these sensors can be enhanced by introducing multiple boronic acid groups. nih.gov

Colorimetric sensors for glucose have also been developed using phenylboronic acid derivatives in conjunction with gold or silver nanoparticles. rhhz.netnih.gov In one approach, 3-aminophenylboronic acid (APBA) is used with gold nanoparticles (AuNPs). The addition of glucose causes the aggregation of the APBA-AuNPs, resulting in a color change from red to blue that can be detected by the naked eye. rhhz.net This method has shown good recovery in artificial saliva samples, indicating its potential for real-world applications. rhhz.net Another strategy employed 5-amino-2-fluorophenylboronic acid modified silver nanoparticles (FPBA-AgNPs) for the colorimetric sensing of glucose in a physiologically relevant concentration range. nih.gov

Table 1: Examples of Phenylboronic Acid-Based Glucose Sensors

Phenylboronic Acid DerivativeSensor TypePrincipleDetection Range/LimitReference
Anthracene-based bis-phenylboronateFluorescentChange in fluorescence intensity upon glucose binding.Physiological glucose range nih.gov
3-Aminophenylboronic acid (APBA)ColorimetricGlucose-induced aggregation of gold nanoparticles.Not specified rhhz.net
5-Amino-2-fluorophenylboronic acid (FPBA)ColorimetricGlucose-modulated assembly of silver nanoparticles.0-20 mM (LOD: 89.0 µM) nih.gov
3-Nitrophenylboronic acidColorimetric ArraypH change upon boronic acid-sugar adduct formation.<1 mM for D-glucose illinois.edu

Hydrogen Peroxide Detection Methodologies

Phenylboronic acids can also be utilized for the detection of hydrogen peroxide (H₂O₂). This method is based on the H₂O₂-mediated conversion of the phenylboronic acid to a phenol. scirp.orgresearchgate.net

A direct colorimetric method for H₂O₂ detection involves the use of 4-nitrophenyl boronic acid or its pinacol (B44631) ester. scirp.orgresearchgate.netpsu.edu In the presence of H₂O₂, these compounds are stoichiometrically converted to 4-nitrophenol, which exhibits a distinct yellow color in neutral or basic media and can be quantified by measuring its absorbance at 400 nm. scirp.orgresearchgate.net This reaction is rapid under basic conditions and has a detection limit of approximately 1.0 µM. scirp.orgresearchgate.net A key advantage of this method is its relative insensitivity to interference from various salts and metal ions. scirp.orgresearchgate.net

Other methods for H₂O₂ detection, while not directly involving boronic acids, provide context for colorimetric sensing. For example, titanium(IV)-based test strips show a distinct yellow color in the presence of H₂O₂. mdpi.com

Biosensor Development

The specific reactivity of boronic acids with diols makes them valuable for creating sophisticated biosensors for a range of biological molecules.

Boronic Acid-Functionalized Materials for Glycoprotein (B1211001) Recognition and Immobilization

Boronic acids can specifically and reversibly interact with the cis-diol moieties present in the carbohydrate chains of glycoproteins. This interaction is the basis for developing materials for glycoprotein recognition and immobilization. While specific studies on 4-Ethylsulfinylphenylboronic acid are absent, the general principle is well-established with other boronic acids. These functionalized materials can be used in various applications, including disease diagnosis and proteomics research.

Carbon Nanotube-Based Sensors

Carbon nanotubes (CNTs) possess unique electronic properties that make them excellent platforms for sensor development. nih.gov When functionalized with boronic acids, they can serve as highly sensitive detectors for analytes like glucose.

Single-walled carbon nanotubes (SWCNTs) coated with 4-chlorophenylboronic acid have been shown to exhibit changes in fluorescence upon binding to glucose. mdpi.com Another approach involves the electrochemical polymerization of 3-aminophenylboronic acid on the surface of SWCNTs to create chemiresistive sensors for saccharides. nih.gov The binding of glucose or fructose (B13574) to the poly(aniline boronic acid) coating alters the resistance of the CNT network, providing a measurable signal. These sensors have demonstrated a wide dynamic range and can be regenerated by lowering the pH to reverse the boronic acid-saccharide binding. nih.gov

Table 2: Performance of a PABA-Functionalized SWNT Sensor

AnalyteLimit of DetectionReference
D-fructose2.92 mM nih.gov
D-glucose3.46 mM nih.gov

Chemo/Biosensor Design Principles and Performance Optimization

The design and optimization of boronic acid-based sensors are critical for achieving high sensitivity and selectivity. mdpi.com Key considerations include the pKa of the boronic acid, the choice of the signaling mechanism (fluorescent or colorimetric), and the method of immobilization. nih.gov

For fluorescent sensors, the design often involves linking the boronic acid to a fluorophore in such a way that glucose binding modulates the fluorescence through mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). mdpi.com The sensitivity of these sensors can be improved by using bis-boronic acid derivatives, which can bind to glucose more strongly. nih.gov

In colorimetric sensors based on nanoparticles, the stability of the nanoparticle dispersion and the nature of the interaction between the boronic acid derivative and the nanoparticles are crucial for reproducible results. rhhz.net

The performance of carbon nanotube-based sensors can be optimized by controlling the synthesis conditions of the functional polymer coating. For instance, charge-controlled electropolymerization can be used to systematically enhance the sensing performance. nih.gov Furthermore, understanding the signal transduction mechanism at a molecular level, such as the role of local hydration changes, can guide the chemical design for optimizing fluorescent biosensors. nih.gov

Microfluidic and High-Throughput Screening Applications

The unique chemical characteristics of this compound, specifically the presence of both a boronic acid group and a sulfoxide (B87167) moiety, position it as a compound of interest for advanced analytical techniques such as microfluidics and high-throughput screening (HTS). While specific, published research detailing the use of this compound in these applications is not extensively available, its potential can be inferred from the well-documented roles of its constituent functional groups in these technologies.

Microfluidic systems, which involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offer significant advantages for chemical and biological assays, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput parallel processing. High-throughput screening allows for the rapid assessment of large numbers of compounds to identify those with desired biological activity, a cornerstone of modern drug discovery. rsc.org

The boronic acid functional group is particularly valuable in the context of enzyme inhibition assays. Boronic acids are known to be reversible covalent inhibitors of serine proteases, a large family of enzymes implicated in a wide range of diseases. The boron atom can form a stable, covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. This inhibitory mechanism has been successfully exploited in the development of therapeutic agents.

High-throughput screening campaigns often employ boronic acid-based fragments and compounds to identify new enzyme inhibitors. sigmaaldrich.com These screens are typically performed in microtiter plates, where the ability of a compound to inhibit a specific enzyme is measured, often through a colorimetric or fluorometric assay. The potency of inhibition is commonly reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Microfluidic platforms have been developed to miniaturize and accelerate enzyme inhibition assays. These platforms can generate concentration gradients of an inhibitor, allowing for the rapid determination of IC50 values in a single experiment with minimal reagent consumption. A hypothetical microfluidic assay for this compound could involve its introduction into a microchannel containing a target serine protease and a fluorogenic substrate. The inhibition of the enzyme would be detected by a decrease in the fluorescent signal, providing a rapid method for assessing its inhibitory potential.

The ethylsulfinyl group in this compound can also play a significant role. The sulfoxide moiety is a common feature in many pharmaceutical compounds and can influence a molecule's solubility, polarity, and pharmacokinetic properties. The chirality of the sulfur center in the sulfinyl group can also lead to stereoselective interactions with biological targets, a critical consideration in drug design. High-throughput methods for the detection of sulfoxides have been developed, which could be adapted for screening libraries of sulfoxide-containing compounds like this compound.

The combination of a boronic acid "warhead" with a sulfoxide-containing phenyl ring suggests that this compound could be a candidate for screening against various enzymes. The development of efficient high-throughput screening assays is crucial for the discovery of new and improved biocatalysts and therapeutic agents.

A summary of typical parameters for a high-throughput screening assay for boronic acid-based enzyme inhibitors is presented in the table below.

ParameterDescriptionTypical Value/Range
Platform The physical format for conducting the assay.96-well, 384-well, or 1536-well microtiter plates.
Enzyme The biological target of the inhibitor.Serine proteases, β-lactamases, etc.
Substrate A molecule that is acted upon by the enzyme, often producing a detectable signal.Chromogenic or fluorogenic substrates.
Inhibitor Conc. The range of concentrations of the test compound.Nanomolar to micromolar range.
Detection Method The technique used to measure the enzyme's activity.Absorbance, fluorescence, or luminescence.
Key Metric The primary value used to quantify inhibitor potency.IC50 (Half-maximal inhibitory concentration).

While direct experimental data for this compound in microfluidic and high-throughput screening is not yet prevalent in the literature, the established utility of its functional groups in these advanced analytical applications underscores its potential as a valuable research compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 4-Ethylsulfinylphenylboronic acid.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, LUMO Density)

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the orbital most likely to accept an electron, signifying electrophilic character. acs.orgrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the sulfoxide (B87167) group, which are electron-rich moieties. The LUMO, on the other hand, would likely be centered on the boronic acid group, particularly the vacant p-orbital of the boron atom, making it susceptible to nucleophilic attack. The LUMO density distribution is critical in predicting the sites of interaction with biological nucleophiles.

Table 1: Hypothetical Quantum Chemical Calculation Parameters for this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVReflects chemical reactivity and stability.
Dipole Moment~3.5 DSuggests significant polarity.

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic boronic acids.

Energetic Landscape of Reactivity and Binding

Computational methods can map the energetic landscape of chemical reactions involving this compound. This includes calculating the activation energies for potential reactions and the binding energies with various substrates or biological targets. For instance, the interaction of the boronic acid moiety with diols, a characteristic reaction, can be modeled to determine the thermodynamic favorability and kinetic barriers of boronate ester formation. rsc.org

The sulfoxide group introduces chirality and potential for specific hydrogen bonding, which can significantly influence the binding affinity and orientation of the molecule within a protein's active site. researchgate.net Theoretical calculations can quantify these non-covalent interactions, providing a deeper understanding of the binding mode.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its complexes over time, providing insights that are not accessible from static quantum chemical calculations.

Ligand-Target Interaction Dynamics

MD simulations can be employed to model the dynamic interactions between this compound and a biological target, such as an enzyme. usbio.net These simulations can reveal how the ligand binds, the stability of the binding pose, and the key amino acid residues involved in the interaction. For phenylboronic acid derivatives, interactions with serine proteases are of significant interest, where the boronic acid can form a covalent bond with the catalytic serine residue. nih.gov MD simulations can elucidate the conformational changes in both the ligand and the protein upon binding and the role of water molecules in mediating these interactions.

Conformational Behavior in Different Environments

The conformational flexibility of this compound, particularly the rotation around the C-S and C-B bonds, can be explored using MD simulations in various solvent environments (e.g., water, organic solvents). The solvent can influence the preferred conformation of the molecule through specific and non-specific interactions. Understanding the conformational preferences is crucial as it can directly impact the molecule's ability to bind to a specific target. For instance, the orientation of the ethylsulfinyl group relative to the phenylboronic acid moiety might change in a hydrophobic pocket compared to a polar aqueous environment.

Docking and Molecular Modeling

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. researchgate.net This method is instrumental in virtual screening and in rationalizing the structure-activity relationships of potential drug candidates.

For this compound, docking studies could be performed against various enzymes where boronic acids are known inhibitors, such as β-lactamases or proteases. nih.govmdpi.com The docking results would provide a binding score, indicating the predicted affinity, and a detailed view of the binding pose, highlighting potential hydrogen bonds, hydrophobic interactions, and the crucial covalent interaction with a catalytic serine, if present. mdpi.com The ethylsulfinyl group's role in establishing specific interactions within the binding pocket would be of particular interest.

Table 2: Hypothetical Docking Results for this compound with a Serine Protease

ParameterPredicted Value/ResiduesSignificance
Binding Affinity (Score)-7.5 kcal/molIndicates a potentially strong binding interaction.
Covalent InteractionSer195Formation of a covalent bond with the catalytic serine.
Hydrogen Bond InteractionsGly193, Asp102Stabilization of the ligand in the binding pocket.
Hydrophobic InteractionsTrp215, Tyr99Contribution to the overall binding affinity.

Note: The values and residues in this table are hypothetical and for illustrative purposes, based on known interactions of phenylboronic acids with serine proteases.

pKa Prediction and Acidity Constant Calculations

The acid dissociation constant (pKa) is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the boronic acid group is the primary acidic moiety. Computational methods can predict the pKa of this group with reasonable accuracy.

These predictions are typically based on quantum mechanical calculations that determine the Gibbs free energy change of the deprotonation reaction in solution. The use of thermodynamic cycles allows for the calculation of the pKa by considering the energies of the protonated and deprotonated species in both the gas phase and in solution, with the solvent effects being modeled using continuum solvation models.

The predicted pKa value for the boronic acid group in this compound would be influenced by the electron-withdrawing nature of the ethylsulfinyl group. A comparison with the pKa of unsubstituted phenylboronic acid would quantify this electronic effect.

CompoundComputational MethodPredicted pKaExperimental pKa (for comparison)
Phenylboronic acidDFT with CPCM8.808.86
This compoundDFT with CPCM8.55N/A

This table presents hypothetical and comparative data for illustrative purposes.

Accurate pKa prediction is crucial for understanding the ionization state of this compound at physiological pH, which in turn affects its ability to cross cell membranes and interact with biological targets.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into ligand-based and structure-based virtual screening.

For this compound, a ligand-based approach could be employed if other molecules with similar structures are known to be active against a particular target. A pharmacophore model could be developed based on the key chemical features of these active compounds, and this model would then be used to screen virtual libraries for molecules that match the pharmacophore.

Alternatively, a structure-based virtual screening campaign could be initiated using a homology model or a crystal structure of a target receptor. In this scenario, a large virtual library of compounds would be docked into the binding site of the receptor, and the top-scoring compounds would be selected for further investigation.

The design of a virtual library centered around the this compound scaffold would involve creating a collection of virtual compounds with diverse substituents at various positions on the phenyl ring and modifications to the ethylsulfinyl group. This focused library could then be screened against a panel of targets to identify potential new activities.

Virtual Screening ApproachTargetLibrary SizeNumber of Hits (Hypothetical)Hit Rate (%)
Structure-Based DockingLeukotriene A4 hydrolase1,000,0005000.05
Pharmacophore ScreeningGeneric Serine Protease500,0001,2000.24

This table presents hypothetical data for illustrative purposes.

These in silico screening methods significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing, thereby saving time and resources. nih.govplos.org

Emerging Research Directions and Future Perspectives

Integration with Advanced Materials Science

The incorporation of 4-Ethylsulfinylphenylboronic acid into advanced materials is a promising area of exploration. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that can be exploited in the design of self-healing polymers, hydrogels, and sensors. The presence of the ethylsulfinyl group could modulate the electronic properties and environmental responsiveness of these materials.

Future research may focus on:

Stimuli-Responsive Polymers: Developing polymers incorporating this compound that respond to changes in pH, temperature, or the presence of specific analytes. The sulfoxide (B87167) group's polarity and potential for oxidation or reduction could introduce additional levels of control over material properties.

Advanced Sensors: Creating novel sensors for the detection of biologically relevant diols, such as glucose, where the ethylsulfinyl group fine-tunes the binding affinity and selectivity of the boronic acid.

Organic Electronics: Investigating the potential of materials derived from this compound in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the sulfoxide and boronic acid functionalities could influence charge transport and luminescence properties.

Novel Catalytic Transformations and Synthetic Methodologies

While boronic acids are staples in cross-coupling reactions, the sulfoxide functionality in this compound introduces opportunities for new catalytic applications. The sulfoxide group itself can act as a coordinating ligand or a chiral auxiliary, potentially influencing the stereochemical outcome of reactions.

Emerging research directions include:

Asymmetric Catalysis: Utilizing the inherent chirality of the sulfoxide group (if resolved into its enantiomers) to direct stereoselective transformations. This could lead to the development of novel chiral catalysts for a range of organic reactions.

Dual-Functional Catalysts: Designing catalytic systems where both the boronic acid and the sulfoxide group participate in the catalytic cycle, enabling unique reaction pathways that are not accessible with simpler boronic acids.

Palladium-Catalyzed Cross-Coupling: Further exploring the participation of sulfoxide-containing boronic acids in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. acs.orgacs.org Research has shown that the reaction conditions, such as the choice of solvent and base, can significantly influence the outcome, with the potential for both cross-coupling and homocoupling products. acs.orgacs.org The development of new palladium precatalysts that are air- and moisture-stable could allow for faster and more efficient coupling of challenging boronic acids under mild conditions. mit.edu

Theranostic Applications and Advanced Drug Delivery Systems

The field of theranostics, which combines therapeutic and diagnostic capabilities in a single agent, is a particularly exciting area for the application of boronic acid derivatives. nih.govnih.gov Boron-containing compounds are of significant interest for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. nih.govmdpi.comacs.orgresearchgate.net

Future perspectives in this domain involve:

Targeted Boron Delivery for BNCT: Developing drug delivery systems that specifically target tumor cells and deliver a high concentration of boron, including this compound. mdpi.comacs.org Nanoparticles, liposomes, and antibody-drug conjugates are promising platforms for such targeted delivery. mdpi.com

Dual Imaging and Therapeutic Agents: Integrating imaging agents (e.g., fluorescent dyes or MRI contrast agents) with this compound to create theranostic agents. nih.gov This would allow for real-time monitoring of drug distribution and therapeutic efficacy. nih.govresearchgate.net The boronic acid group can also be designed to respond to the tumor microenvironment, such as oxidative stress, triggering the release of a therapeutic agent and a fluorescent signal. nih.gov

Prostate-Specific Membrane Antigen (PSMA) Targeting: Investigating the potential of boronic acid-containing ligands that target PSMA, a protein overexpressed on the surface of prostate cancer cells, for use in BNCT. acs.org

Expanding the Biological Target Landscape

The ability of boronic acids to interact with a variety of biological molecules beyond diols suggests a broader potential for therapeutic intervention. The ethylsulfinyl group can influence the compound's pharmacokinetic properties and its interactions with biological targets.

Research in this area could focus on:

Enzyme Inhibition: Exploring the potential of this compound and its derivatives as inhibitors of enzymes that have serine or threonine residues in their active sites.

Protein-Protein Interaction Modulation: Designing molecules based on this scaffold that can disrupt or stabilize protein-protein interactions implicated in disease.

Novel Antimicrobial Agents: Investigating the antimicrobial activity of this compound and its derivatives against a range of pathogenic bacteria and fungi.

Sustainable Synthesis and Green Chemistry Approaches in Boronic Acid Chemistry

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including boronic acids. nih.govntu.edu.sg Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of this compound and related compounds.

Key areas for advancement include:

Catalyst-Free or Metal-Free Synthesis: Developing synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. organic-chemistry.org

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of boronic acids, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. researchgate.netrsc.org

Phase-Switching Strategies: Employing techniques like phase-switching, where the boronic acid functionality is used as a "tag" to facilitate purification without the need for chromatography, thus reducing solvent waste. acs.org This approach involves switching the solubility of the boronic acid between aqueous and organic phases by complexation with polyols at different pH values. acs.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions that allow for the rapid and efficient assembly of complex molecules containing the boronic acid moiety, minimizing waste and improving atom economy. nih.gov

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 4-Ethylsulfinylphenylboronic acid in laboratory settings?

  • Methodological Answer : Implement PPE (nitrile gloves, safety goggles, lab coats) due to risks of skin/eye irritation (Category 2) and respiratory toxicity (H335) . Use fume hoods to minimize inhalation of dust or vapors. Storage should prioritize airtight containers in cool, dry conditions, avoiding oxidizers due to incompatibility . Emergency protocols include rinsing eyes with water for ≥15 minutes and seeking medical attention for persistent irritation .

Q. How can researchers synthesize this compound, and what purification methods are recommended?

  • Methodological Answer : Common routes involve Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides in anhydrous solvents (THF, DMF) . Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity using HPLC or LC-MS, ensuring residual catalyst removal (<1 ppm Pd) for downstream applications.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR (¹H/¹³C/¹¹B): Confirm boronic acid moiety (¹¹B NMR δ ~30 ppm) and ethylsulfinyl group integration .
  • FT-IR : Identify B-O stretching (~1340 cm⁻¹) and S=O vibrations (~1040 cm⁻¹).
  • Melting Point : Compare experimental values (e.g., 145–150°C) with literature to assess crystallinity .
  • Elemental Analysis : Verify C/H/B/S ratios within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to calculate frontier orbitals (HOMO/LUMO). Lower HOMO energy (-6.2 eV) suggests nucleophilic boronic acid reactivity. Simulate transition states for Suzuki coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) . Correlate computed Fukui indices with experimental regioselectivity in aryl halide couplings.

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalytic applications?

  • Methodological Answer :

  • pH Control : Maintain slightly basic conditions (pH 8–9) to stabilize boronate anions, reducing protodeboronation .
  • Ligand Design : Use electron-rich ligands (e.g., SPhos) to accelerate transmetallation, minimizing side pathways.
  • Additives : Include Cs₂CO₃ (2 equiv) as a base and molecular sieves to sequester water.
  • Kinetic Monitoring : Track reaction progress via in situ IR or Raman spectroscopy to optimize temperature (60–80°C) and reaction time (<12 hr).

Q. How does the ethylsulfinyl group influence electronic properties compared to other substituents (e.g., methyl, nitro)?

  • Methodological Answer : Perform Hammett σₚ analysis: the sulfinyl group’s electron-withdrawing nature (σₚ ~0.6) increases boronic acid Lewis acidity, enhancing Suzuki coupling rates with electron-deficient aryl halides. Compare with σₚ values for methyl (-0.17) and nitro (0.78) groups via cyclic voltammetry (E₁/₂ shifts) . X-ray crystallography can reveal steric effects—sulfinyl’s tetrahedral geometry may hinder ortho-substituted substrates.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported hazard classifications (e.g., H315 vs. H319) across safety datasets?

  • Methodological Answer : Cross-reference SDS entries (e.g., Biosynth Ltd vs. TCI America ) to identify context-specific risks. For example, H319 (severe eye irritation) may arise from anhydride impurities in some batches. Validate via in vitro assays (e.g., EpiOcular™ model) under actual experimental conditions. Always default to stricter classifications (H319) until batch-specific testing is performed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.